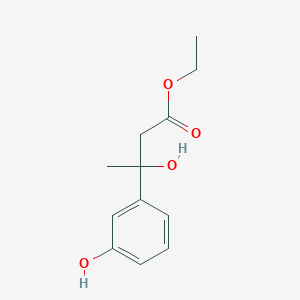

Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-16-11(14)8-12(2,15)9-5-4-6-10(13)7-9/h4-7,13,15H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUYRGYWTBCGMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate, a beta-hydroxy ester, has garnered attention in scientific research due to its diverse biological activities and potential applications in pharmaceuticals and organic synthesis. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes both a butanoate backbone and a phenolic substituent. Its chemical formula is . The presence of the hydroxyl groups contributes to its biological activity, particularly in enzyme interactions and antioxidant properties.

Biological Activity

1. Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly those involved in hydrolytic reactions. For instance, studies have shown that Pseudomonas cepacia lipase effectively hydrolyzes this compound, making it a candidate for biocatalytic applications. The specificity of these interactions can lead to different reaction pathways depending on the enzyme used.

2. Antioxidant Properties

The phenolic component of this compound may enhance its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The compound's ability to scavenge free radicals has been noted in preliminary studies, suggesting potential therapeutic applications.

3. Asymmetric Synthesis Applications

Due to its chiral center, this compound serves as a substrate for asymmetric synthesis, enabling the production of enantiomerically pure forms with high yields. This property is particularly valuable in pharmaceutical applications where the enantiomeric purity of compounds is critical for efficacy and safety.

Synthesis Methods

Several synthesis methods have been developed for this compound:

- Esterification Reactions : Typically involves the reaction of a carboxylic acid with an alcohol under acidic conditions.

- Enzymatic Synthesis : Utilizing specific enzymes to catalyze the formation of the compound from simpler substrates, enhancing yield and selectivity.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, the following table compares it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 3-hydroxy-3-methylbutanoate | Contains a methyl group instead of a phenolic ring | Less complex; fewer biological applications |

| Ethyl 4-hydroxybenzoate | Aromatic ring with hydroxyl group | Lacks the butanoate structure |

| Ethyl 2-(4-hydroxyphenyl)propanoate | Different positioning of hydroxyl group | Different biological activity profile |

| Ethyl 3-cyclohexyl-3-hydroxybutanoate | Contains a cyclohexyl group | Distinct steric effects on reactivity |

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

- Study on Antioxidant Activity : A study published in MDPI reported that compounds with similar structures exhibit significant antioxidant activity by increasing liver glutathione levels . This suggests that this compound may have comparable effects.

- Enzymatic Hydrolysis Research : A dissertation highlighted the enzymatic hydrolysis rates of this compound using Pseudomonas cepacia lipase, demonstrating its potential in biocatalysis for producing valuable chiral intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.